molecular formula C30H34ClFN2O6 B12777830 1-(4-Fluorobenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate CAS No. 95217-24-6

1-(4-Fluorobenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate

Cat. No.: B12777830
CAS No.: 95217-24-6
M. Wt: 573.0 g/mol
InChI Key: PTAVEQCWSVWZPI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of fluorobenzoyl, phenylpiperazine, and trimethoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzoyl chloride, 4-phenylpiperazine, and 3,4,5-trimethoxybenzoic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include catalysts like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate
  • 1-(4-Methylbenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate

Uniqueness

1-(4-Fluorobenzoyl)-3-(4-phenyl-1-piperazinyl)propyl 3,4,5-trimethoxybenzoate is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

CAS No.

95217-24-6

Molecular Formula

C30H34ClFN2O6

Molecular Weight

573.0 g/mol

IUPAC Name

[1-(4-fluorophenyl)-1-oxo-4-(4-phenylpiperazin-1-yl)butan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C30H33FN2O6.ClH/c1-36-26-19-22(20-27(37-2)29(26)38-3)30(35)39-25(28(34)21-9-11-23(31)12-10-21)13-14-32-15-17-33(18-16-32)24-7-5-4-6-8-24;/h4-12,19-20,25H,13-18H2,1-3H3;1H

InChI Key

PTAVEQCWSVWZPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CCN2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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